1-Cyclobutylethanol
Overview
Description
1-Cyclobutylethanol is a compound that can be explored within the broader context of cyclobutane derivatives, which are of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. These compounds, including cyclobutylethanol, are studied for their potential applications in synthesizing complex molecular structures, investigating reaction mechanisms, and developing new materials with specific properties.
Synthesis Analysis
The synthesis of cyclobutane derivatives, closely related to 1-Cyclobutylethanol, involves various strategies, including ring expansion, cycloaddition reactions, and functionalization of pre-existing cyclobutane frameworks. For example, Fan et al. (2023) discuss a sequential C-H/C-C functionalization strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones, indicating the complexity and innovation in synthesizing such structures (Fan et al., 2023).
Scientific Research Applications
Stereochemistry Study
It is used in studying the stereochemistry of cycloaddition to cyclobutenes (Burdisso, 1985).
Diabetes Treatment Research
1-Cyclobutylethanol is vital for constructing potent glucokinase activators (GKAs), potentially useful in treating type 2 diabetes (Fyfe & Rasamison, 2005).
Molecular and Supramolecular Devices
It serves as a template for synthesizing cyclobis(paraquat-4,4′-biphenylene) on a preparative scale, indicating possible applications in molecular and supramolecular devices (Asakawa et al., 1996).
Diels-Alder Reaction Study
The compound exhibits exceptional stereoselectivity in the Diels-Alder reaction with cyclopentadiene (Belluš, Mez, & Rihs, 1974).
Chemical Reactions
1-Cyclobutylethanol reacts with ethanol to give succinate diesters, accompanied by desilylation (Zhao, Allen, & Tidwell, 1993).
Synthesis of New Aromatic Compounds
It has been used in synthesizing [2+2] cyclodimers of 1-cyanoacenaphthylene and benzene, showing potential in the synthesis of new aromatic compounds (Noh et al., 2002).
Gel Formation in Organic Solvents
1-Cyclobutylethanol and its ε-amino derivatives can gel in polar organic solvents and form hydrogels at temperatures up to 56°C (Xie et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-cyclobutylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPCAYJUYSJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959319 | |
Record name | 1-Cyclobutylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylethanol | |
CAS RN |
38401-41-1 | |
Record name | 1-Cyclobutylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038401411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclobutylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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